2,4-Dimethoxybenzaldehyde oxime
Overview
Description
2,4-Dimethoxybenzaldehyde oxime is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Oxidation and Aromatic Aldehyde Production
2,4-Dimethoxybenzaldehyde oxime might be relevant in the field of catalytic oxidation of lignins into aromatic aldehydes, a process crucial in the production of compounds like vanillin and syringaldehyde. These aldehydes are valuable in various industries, including food and perfumery. Tarabanko and Tarabanko (2017) discussed the catalytic oxidation process's principal patterns, emphasizing the role of factors like lignin nature, oxidant type, and temperature in optimizing the yield and selectivity of desired aldehydes. They also explored the challenge of high oxygen consumption in these processes and highlighted the potential of single-stage oxidative processing of wood into aromatic aldehydes and cellulose (Tarabanko & Tarabanko, 2017).
Scientometric Analysis of Herbicide Studies
While not directly linked to this compound, the scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides insights into the methodologies used to analyze the impact and toxicity of similar compounds in the environment. This review could offer a framework for studying this compound's environmental interactions and effects, considering the similar naming and potential for environmental exposure (Zuanazzi et al., 2020).
Antioxidant Activity Analysis
The understanding of antioxidant activity and the methods used to determine it are crucial in various fields, including the study of compounds like this compound. Munteanu and Apetrei (2021) provided a critical overview of the most important tests used for assessing antioxidant activity. This information might be relevant when investigating the antioxidant properties of this compound or similar compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
(NE)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRVCQSVTYHLU-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31874-34-7 | |
Record name | NSC27022 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2,4-dimethoxybenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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